molecular formula C19H15N5O2 B2375350 3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034282-62-5

3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2375350
CAS No.: 2034282-62-5
M. Wt: 345.362
InChI Key: NAOSVJNFIZUMGQ-UHFFFAOYSA-N
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Description

The compound “3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C19H15N5O2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of such compounds often involves the use of pyrrolidine as a scaffold . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes an isoquinoline-1-carbonyl group, a pyrazine-2-carbonitrile group, and an oxygen atom linking the pyrrolidine and pyrazine rings.

Scientific Research Applications

Synthesis and Derivative Formation

Research has demonstrated the synthesis of various pyridine and isoquinoline derivatives, showcasing the versatility of these compounds in creating a wide range of heterocyclic structures. For instance, studies have explored the synthesis of new series of pyridine and fused pyridine derivatives, indicating the potential for creating diverse molecular architectures from similar starting materials (S. A. Al-Issa, 2012). Another aspect of research focuses on the reactions of these compounds to form novel structures with potential biological activities, such as the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles to synthesize trichloromethylated bridgehead N-heterocycles (I. Yavari, M. Sabbaghan, Zinatossadat Hossaini, 2006).

Reaction Mechanisms and Regioselectivity

Research into the reaction mechanisms and regioselectivity of these compounds under various conditions is also prominent. For example, studies have detailed the use of dilithio-tosylmethyl isocyanide in the synthesis of oxazoles and imidazoles, highlighting the reactivity of certain intermediates with carbonyl and carbon-nitrogen multiple bonds (S. P. J. M. V. Nispen, C. Mensink, A. Leusen, 1980). Another study on the microwave-promoted synthesis of N-heterocycles through tandem imination/annulation of γ- and δ-ketoalkynes presents an efficient method for constructing complex heterocyclic structures under specific conditions (Maria Alfonsi et al., 2009).

Potential Biological Activities

Some studies have ventured into the biological activity of synthesized compounds, exploring their potential as therapeutic agents. For instance, the synthesis and anticonvulsant activity of Pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and Pyrazolo[3,4-c]isoquinoline derivatives highlight the quest for new biologically active heterocyclic compounds (E. Paronikyan et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in drug discovery, given the interest in pyrrolidine derivatives in medicinal chemistry .

Mechanism of Action

Target of Action

The compound’s primary targets are crucial for understanding its mechanism of action. In this case, we have an intriguing molecule with an isoquinoline moiety—a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinolines often exhibit diverse biological activities due to their unique structure.

Mode of Action

The interaction of our compound with its targets likely involves specific binding sites. The isoquinoline ring system, being electron-deficient, can participate in electrophilic reactions. This property influences how the compound interacts with its biological targets .

Properties

IUPAC Name

3-[1-(isoquinoline-1-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c20-11-16-18(23-9-8-21-16)26-14-6-10-24(12-14)19(25)17-15-4-2-1-3-13(15)5-7-22-17/h1-5,7-9,14H,6,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOSVJNFIZUMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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